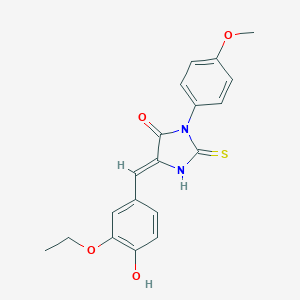![molecular formula C22H18FN3OS B307056 (5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B307056.png)
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as LMT-28 and has been found to possess anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of LMT-28 is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cancer cell growth and survival. LMT-28 has been found to inhibit the activity of AKT and mTOR, two proteins involved in cell growth and proliferation. Additionally, LMT-28 has been found to modulate the expression of various genes involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
LMT-28 has been found to have several biochemical and physiological effects. In addition to its anti-tumor properties, LMT-28 has been found to possess anti-inflammatory properties. In vitro studies have shown that LMT-28 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, LMT-28 has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
One advantage of using LMT-28 in lab experiments is its high potency. LMT-28 has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, LMT-28 has been found to have low toxicity, making it a safer option for in vitro and in vivo studies.
One limitation of using LMT-28 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer LMT-28 to cells or animals in a controlled manner. Additionally, the synthesis of LMT-28 can be challenging, which may limit its availability to researchers.
Future Directions
For research on LMT-28 include its development as a potential cancer therapy and treatment for inflammatory diseases.
Synthesis Methods
The synthesis of LMT-28 involves the reaction of 2-anilinothiazol-4-one with 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The yield of LMT-28 synthesized through this method is reported to be around 70%.
Scientific Research Applications
LMT-28 has been extensively studied for its anti-tumor properties. In vitro studies have shown that LMT-28 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, LMT-28 has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also shown promising results, with LMT-28 significantly inhibiting tumor growth in mice models.
properties
Product Name |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C22H18FN3OS |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H18FN3OS/c1-14-12-16(15(2)26(14)19-10-8-17(23)9-11-19)13-20-21(27)25-22(28-20)24-18-6-4-3-5-7-18/h3-13H,1-2H3,(H,24,25,27)/b20-13- |
InChI Key |
IMCPBTMVWRMBHR-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



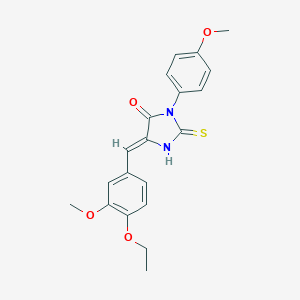
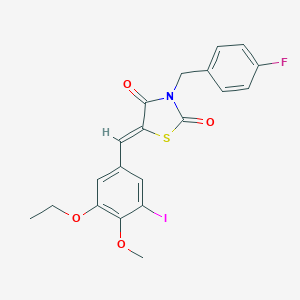
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
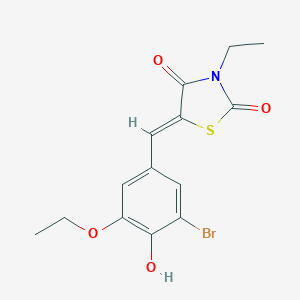
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)
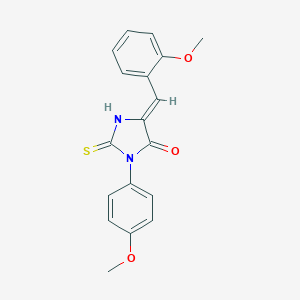
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)
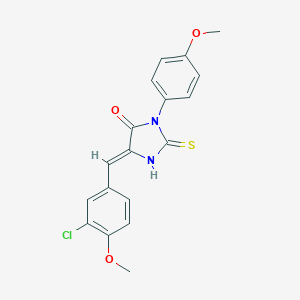
![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
